molecular formula C6H6N4O B11921112 6-Methyl-1H-purin-1-ol CAS No. 28199-56-6

6-Methyl-1H-purin-1-ol

Cat. No.: B11921112
CAS No.: 28199-56-6
M. Wt: 150.14 g/mol
InChI Key: CMSWTHGWUDKMGT-UHFFFAOYSA-N
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Description

6-Methyl-1H-purin-1-ol is a heterocyclic organic compound with the molecular formula C6H6N4O. It is a derivative of purine, a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring. This compound is of interest due to its structural similarity to biologically significant molecules such as adenine and guanine, which are key components of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-purin-1-ol typically involves the methylation of purine derivatives. One common method is the alkylation of 6-hydroxy purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and phase transfer agents may also be employed to improve reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-purin-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-methyl-1H-purin-1-one, while substitution with an amine could produce 6-methyl-1H-purin-1-amine.

Scientific Research Applications

6-Methyl-1H-purin-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: Due to its structural similarity to nucleic acid bases, it is studied for its potential interactions with DNA and RNA.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-1H-purin-1-ol involves its interaction with biological macromolecules. It can act as an inhibitor or modulator of enzymes that recognize purine derivatives. The compound may also interfere with nucleic acid synthesis and function by mimicking natural purine bases, thereby affecting cellular processes.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    6-Amino-1-methylpurine: A methylated derivative of adenine.

Comparison: 6-Methyl-1H-purin-1-ol is unique due to its specific methylation at the 6-position, which can influence its chemical reactivity and biological activity. Unlike adenine and guanine, which are essential for nucleic acid structure, this compound is primarily of interest for its potential therapeutic applications and as a synthetic intermediate.

Properties

CAS No.

28199-56-6

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

1-hydroxy-6-methylpurine

InChI

InChI=1S/C6H6N4O/c1-4-5-6(8-2-7-5)9-3-10(4)11/h2-3,11H,1H3

InChI Key

CMSWTHGWUDKMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=N2)N=CN1O

Origin of Product

United States

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